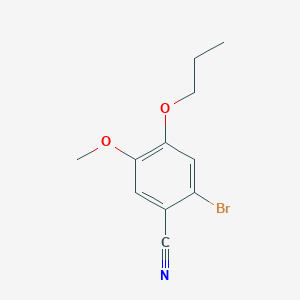

![molecular formula C18H20N2O2 B2412598 N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1396625-34-5](/img/structure/B2412598.png)

N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

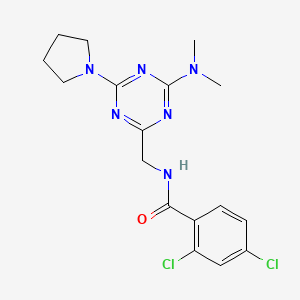

The compound “N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide” is a complex organic molecule. It contains a bicyclic structure known as an 8-azabicyclo[3.2.1]octane . This structure is a key feature of a family of compounds known as tropane alkaloids, which have a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of compounds with an 8-azabicyclo[3.2.1]octane structure often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . It’s a bicyclic structure that is denser than its open-structured counterparts .Chemical Reactions Analysis

The chemical reactions involving compounds with an 8-azabicyclo[3.2.1]octane structure can be quite complex. They often involve enantioselective construction of an acyclic starting material .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide:

Pharmaceutical Development

This compound’s unique structure, featuring a nitrogen-containing heterocycle, makes it a promising candidate in drug discovery. Its potential bioactivity can be harnessed for developing new therapeutic agents, particularly in targeting neurological disorders due to its structural similarity to tropane alkaloids .

Synthetic Organic Chemistry

The 8-azabicyclo[3.2.1]octane scaffold is a valuable intermediate in synthetic organic chemistry. It can be used in the total synthesis of complex natural products and bioactive molecules. The compound’s rigid bicyclic structure provides a stable framework for constructing diverse chemical entities .

Catalysis

N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can serve as a ligand in catalytic processes. Its nitrogen atom can coordinate with metal centers, facilitating various catalytic reactions, including asymmetric synthesis and polymerization .

Material Science

In material science, this compound can be explored for its potential in creating novel polymers and materials. Its rigid structure and functional groups allow for the design of materials with specific mechanical and chemical properties .

Photochemistry

The compound’s structural features make it suitable for photochemical applications. It can be used in the development of light-sensitive materials and photoreactive compounds, which are essential in fields like photodynamic therapy and imaging .

Biomolecular Research

In biomolecular research, this compound can be utilized as a probe or a building block for studying biological systems. Its ability to interact with biological macromolecules can help in understanding protein-ligand interactions and enzyme mechanisms .

Environmental Chemistry

The compound’s stability and reactivity can be leveraged in environmental chemistry for the development of sensors and remediation agents. It can be used to detect and neutralize environmental pollutants, contributing to cleaner and safer environments .

Agricultural Chemistry

In agricultural chemistry, this compound can be explored for its potential as a pesticide or herbicide. Its bioactive properties can help in developing new agrochemicals that are effective against pests and diseases while being environmentally friendly .

Mécanisme D'action

Target of Action

The primary target of N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is the Macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix proteins, which is essential for tissue remodeling and cell migration.

Mode of Action

It is believed to interact with its target, the macrophage metalloelastase, leading to changes in the enzyme’s activity

Biochemical Pathways

extracellular matrix degradation and tissue remodeling . The downstream effects of these pathways can include changes in cell migration and tissue structure .

Result of Action

Given its target, it may influence processes related totissue remodeling and cell migration

Orientations Futures

The future directions for research on “N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide” and related compounds could include further exploration of their synthesis, properties, and potential biological activities. The 8-azabicyclo[3.2.1]octane scaffold, in particular, is a key feature of many biologically active compounds and is a focus of ongoing research .

Propriétés

IUPAC Name |

N-(naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(20-15-8-9-16(20)12-22-11-15)19-10-14-6-3-5-13-4-1-2-7-17(13)14/h1-7,15-16H,8-12H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUWSQJRICHJCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC1N2C(=O)NCC3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

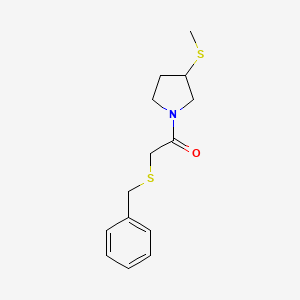

![N-(4-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2412517.png)

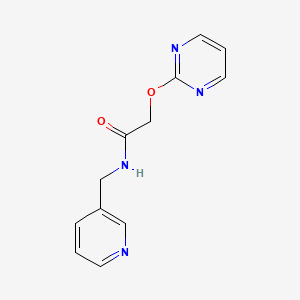

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2412520.png)

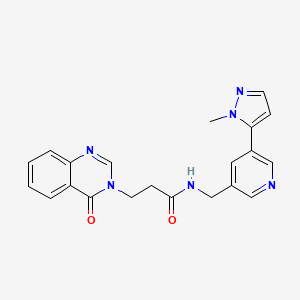

![4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2412528.png)

![2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine](/img/structure/B2412531.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412533.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime](/img/structure/B2412535.png)